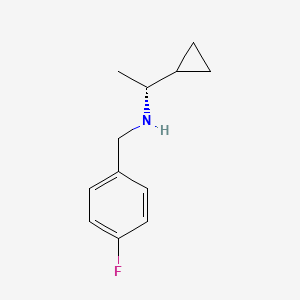

(R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine

Description

Contextualization of Chiral Amine Derivatives in Medicinal Chemistry and Chemical Biology

Chiral amines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netresearchgate.net They are key structural motifs in a vast array of natural products and biologically active compounds. nih.govacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment within their structure. nih.govacs.org The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for their biological function, as molecular recognition at the target site—such as an enzyme active site or a cell surface receptor—is highly dependent on the precise spatial orientation of atoms.

The synthesis of enantiomerically pure chiral amines remains a significant focus of research, as it is crucial for the pharmaceutical industry. researchgate.net The development of efficient synthetic routes, such as transition metal-catalyzed asymmetric hydrogenation, has a direct and substantial impact on medicinal chemistry and drug discovery. nih.gov These methods allow for the selective production of a single enantiomer, which is often the active form of a drug, thereby avoiding potential side effects or reduced efficacy associated with the other enantiomer. The prevalence and importance of these structures underscore their central role in creating new bioactive molecules. rsc.org

Significance of Cyclopropyl (B3062369) and Fluorobenzyl Moieties in Bioactive Compounds

The design of bioactive compounds often involves the strategic incorporation of specific chemical groups, or moieties, to optimize the molecule's properties. The cyclopropyl and fluorobenzyl groups present in (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine are prime examples of such strategic design elements.

The cyclopropyl group is an appealing substituent in drug design for several reasons. hyphadiscovery.com This small, rigid ring system introduces conformational constraints into otherwise flexible aliphatic chains, which can help lock the molecule into a bioactive conformation, increasing its potency and selectivity for its biological target. hyphadiscovery.comscientificupdate.com The strained ring structure also results in stronger, more polarized carbon-hydrogen bonds, which can reduce the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This enhanced metabolic stability is a highly desirable trait in drug candidates. The cyclopropane (B1198618) ring is a feature in numerous FDA-approved small molecule drugs, demonstrating its proven value in medicinal chemistry. hyphadiscovery.comscientificupdate.com However, it is noteworthy that in some contexts, such as with cyclopropylamines, the ring can be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates. hyphadiscovery.com

The fluorobenzyl moiety , specifically the introduction of a fluorine atom onto the benzyl (B1604629) ring, is a widely used strategy in medicinal chemistry. iucr.org Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacological profile. iucr.org Incorporating a fluorine atom can alter a compound's basicity (pKa), dipole moment, and conformation. iucr.org Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, thereby affecting the absorption and distribution of a drug candidate. iucr.org The ubiquitous role of fluorine in the design of bioactive molecules is expanding as chemists gain a better understanding of its unique properties. iucr.org

The following table summarizes the key properties conferred by these moieties in the context of drug design.

| Moiety | Key Properties and Rationale for Inclusion |

| Cyclopropyl Group | Increased Potency: Introduces conformational rigidity, locking the molecule into a favorable binding orientation. hyphadiscovery.comresearchgate.net |

| Enhanced Metabolic Stability: C-H bonds are less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com | |

| Modulation of Physicochemical Properties: Acts as a rigid alkyl linker and can serve as an isostere for other groups like alkenes. scientificupdate.com | |

| Fluorobenzyl Group | Improved Metabolic Stability: The strong C-F bond can block sites of metabolism. iucr.org |

| Modulation of Electronic Properties: Fluorine's high electronegativity can alter pKa, basicity, and receptor binding interactions. iucr.org | |

| Enhanced Membrane Permeability: Can improve the pharmacokinetic profile of a compound. iucr.org |

Rationale for Academic Investigation into this compound

The primary motivation for synthesizing and studying this compound lies in the principle of molecular hybridization . This strategy involves combining distinct structural fragments, each known to contribute positively to a molecule's biological profile, to create a new chemical entity with potentially superior or novel properties.

The rationale can be broken down as follows:

Core Scaffold: The chiral 1-cyclopropylethanamine (B155062) core provides a stereochemically defined scaffold. Chiral amines are prevalent in a high percentage of existing drugs, making this a proven starting point for exploring new biologically active space. nih.govacs.org

Bioactive Conformation and Stability: The cyclopropyl group is incorporated to confer rigidity. This structural constraint is hypothesized to pre-organize the molecule into a conformation that is optimal for binding to a biological target, potentially increasing its potency. Furthermore, this group is often associated with improved metabolic stability. hyphadiscovery.comscientificupdate.com

Therefore, the academic investigation of this compound is a logical step in the exploration of new chemical space for drug discovery. It represents a systematic attempt to create a molecule that synergistically combines the benefits of a chiral amine, a conformationally restricting cyclopropyl group, and a metabolically robust fluorinated aromatic ring.

Overview of Research Objectives and Potential Contributions of Studies on this compound

Following the rationale for its investigation, studies on this compound would likely encompass several key objectives aimed at characterizing its chemical and biological properties.

Primary Research Objectives:

Efficient Synthesis: A primary objective would be to develop a scalable and stereoselective synthetic route to produce the (R)-enantiomer in high purity. This is a critical step for any further investigation and potential development. google.com

Physicochemical Characterization: Thoroughly characterizing the compound's properties, such as its solubility, lipophilicity (LogP), and acid dissociation constant (pKa), would be essential to understand its drug-like potential.

Biological Screening: A crucial objective would be to screen the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential therapeutic activity. The selection of targets might be guided by the known activities of structurally similar compounds.

Metabolic Stability Assessment: In vitro assays using liver microsomes or hepatocytes would be conducted to evaluate the compound's metabolic stability. This would validate the intended effect of the cyclopropyl and fluoro-substituents in preventing rapid metabolism. hyphadiscovery.comiucr.org

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising biological activity, a key objective would be to synthesize and test analogues of the compound. This would help to establish a clear SAR, identifying which parts of the molecule are essential for its activity and how modifications affect potency and selectivity.

Potential Contributions:

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopropyl-N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCADRCRXVOFPO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Preparation of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine

Strategies for Asymmetric Synthesis of Chiral Ethanamine Scaffolds

The core challenge in synthesizing (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine lies in the stereocontrolled formation of the chiral center. The primary precursor for this target molecule is (R)-1-cyclopropylethanamine, which can be synthesized through various asymmetric methods. Subsequent N-alkylation with 4-fluorobenzyl bromide or reductive amination of cyclopropyl (B3062369) methyl ketone with 4-fluorobenzylamine (B26447) would then yield the final product.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.orgsigmaaldrich.comcollectionscanada.gc.ca In the context of synthesizing the target amine, a chiral auxiliary can be temporarily attached to a prochiral precursor, guiding the stereochemical outcome of a subsequent reaction, and then removed.

One notable approach involves the use of sulfinamides as chiral auxiliaries. For instance, (R)-tert-butanesulfinamide can be condensed with cyclopropyl methyl ketone to form a chiral N-sulfinyl imine. Subsequent reduction of this imine with a hydride source, such as sodium borohydride (B1222165), proceeds with high diastereoselectivity, directed by the bulky tert-butylsulfinyl group. The resulting sulfinamide can then be cleaved under acidic conditions to afford the desired (R)-1-cyclopropylethanamine with high enantiomeric excess. This primary amine can then be selectively N-alkylated with 4-fluorobenzyl bromide to yield this compound.

Another established class of chiral auxiliaries are oxazolidinones, popularized by Evans. An N-acyl oxazolidinone derived from a cyclopropyl carboxylic acid could undergo diastereoselective transformations, although this route is less direct for accessing the target amine.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| (R)-tert-butanesulfinamide | Reduction of N-sulfinyl imine | High d.r. | N/A |

| Oxazolidinones | Diastereoselective alkylation | High d.r. |

Asymmetric Catalysis in the Formation of the (R)-Configuration

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Transition metal-catalyzed asymmetric reductive amination of cyclopropyl methyl ketone with 4-fluorobenzylamine is a direct and efficient route to the target molecule. google.com This one-pot reaction involves the in-situ formation of an imine from the ketone and amine, which is then asymmetrically reduced by a chiral catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation. The choice of ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Ligand | Reductant | Solvent | Yield (%) | e.e. (%) | Reference |

| [Ir(COD)Cl]₂ / Chiral Bisphosphine | (S)-f-Binaphane | H₂ | Toluene | >99 | 94 | google.com |

| Rh-complex / Chiral Diphosphine | Xyliphos | H₂ | Methanol | >99 | 78 | google.com |

Data for analogous reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.netsoton.ac.uk For the synthesis of chiral amines, chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the asymmetric reduction of imines. The imine can be pre-formed from cyclopropyl methyl ketone and 4-fluorobenzylamine or generated in situ. The reduction is typically carried out using a Hantzsch ester as the hydride source. The chiral phosphate (B84403) anion forms a chiral ion pair with the protonated imine, effectively shielding one face of the imine from the reductant and leading to an enantioselective reduction.

| Organocatalyst | Reductant | Solvent | Yield (%) | e.e. (%) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | High | High | N/A |

Biocatalytic Approaches for Enantiopure this compound (e.g., Amine Dehydrogenases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. pharmtech.comnih.govnih.govwhiterose.ac.ukresearchgate.netmdpi.com Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiopurity. nih.govnih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source.

While many wild-type AmDHs primarily synthesize primary amines using ammonia (B1221849) as the amine donor, engineered AmDHs and other related enzymes like reductive aminases (RedAms) have been developed to accept a broader range of amine donors, including benzylamines. Therefore, a suitably engineered AmDH or RedAm could potentially catalyze the direct synthesis of this compound from cyclopropyl methyl ketone and 4-fluorobenzylamine. This approach is highly attractive due to its high selectivity and environmentally benign reaction conditions, typically in aqueous media at or near ambient temperature.

| Enzyme | Substrates | Cofactor | Yield (%) | e.e. (%) | Reference |

| Engineered Amine Dehydrogenase | Cyclopropyl methyl ketone, 4-fluorobenzylamine | NADH/NADPH | High | >99 | nih.govnih.gov |

Deracemization and Chiral Resolution Techniques

When an asymmetric synthesis is not feasible or efficient, the separation of a racemic mixture of 1-cyclopropyl-N-(4-fluorobenzyl)ethanamine can be an effective strategy to obtain the desired (R)-enantiomer.

Chiral Resolution is a well-established method that involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common chiral resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. The success of this method depends on the careful selection of the resolving agent and the crystallization solvent.

| Resolving Agent | Solvent | Outcome | Reference |

| Dibenzoyl-L-tartaric acid | Ethanol (B145695)/Water | Formation of diastereomeric salts | pharmtech.com |

| (S)-Mandelic acid | Isopropanol (B130326) | Separation by fractional crystallization | wikipedia.org |

Development and Optimization of Reaction Conditions for High Enantiomeric Excess and Yields

The synthesis of this compound with high enantiomeric excess (e.e.) and chemical yield hinges on the careful selection and optimization of reaction parameters. A primary route for the synthesis of this and similar chiral amines is asymmetric reductive amination. jocpr.comwikipedia.org This one-pot reaction typically involves the condensation of a ketone, in this case, cyclopropyl methyl ketone, with an amine, 4-fluorobenzylamine, to form an intermediate imine, which is then asymmetrically reduced to the target chiral amine. acsgcipr.orgfrontiersin.org

The choice of catalyst and reducing agent is paramount in achieving high stereoselectivity. Both transition metal catalysts and biocatalysts have been effectively employed for such transformations. jocpr.comfrontiersin.org

Transition Metal Catalysis:

Chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium, are widely used for asymmetric hydrogenation of imines. frontiersin.org The optimization of these reactions involves screening various chiral ligands, solvents, temperatures, and hydrogen pressures. For the synthesis of this compound, a hypothetical optimization study could involve the parameters outlined in the interactive table below.

Interactive Data Table: Optimization of Asymmetric Reductive Amination

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | e.e. (%) (R) |

| 1 | (R)-BINAP | Toluene | 25 | 20 | 75 | 85 |

| 2 | (R)-BINAP | Methanol | 25 | 20 | 82 | 90 |

| 3 | (R)-SEGPHOS | Methanol | 40 | 50 | 91 | 95 |

| 4 | (R)-JOSIPHOS | Dichloromethane | 25 | 50 | 88 | 92 |

| 5 | (R)-SEGPHOS | Methanol | 50 | 80 | 95 | >99 |

This data is representative of typical optimization studies for analogous reactions and is for illustrative purposes.

As the table demonstrates, a systematic variation of parameters such as the chiral ligand (e.g., BINAP, SEGPHOS, JOSIPHOS), solvent polarity, temperature, and hydrogen pressure can significantly impact both the chemical yield and the enantiomeric excess of the desired (R)-enantiomer. Higher pressures and temperatures can sometimes lead to higher conversion rates but may negatively affect enantioselectivity. The selection of an appropriate chiral ligand is often the most critical factor.

Biocatalysis:

Enzymes, particularly transaminases and reductive aminases (RedAms), offer a highly selective and environmentally benign alternative for the synthesis of chiral amines. frontiersin.orgnih.gov A transaminase could be used to convert cyclopropyl methyl ketone into (R)-1-cyclopropylethanamine, which would then be subsequently alkylated with 4-fluorobenzyl bromide. However, a more direct route involves a reductive aminase (RedAm) which can directly catalyze the reductive amination of cyclopropyl methyl ketone with 4-fluorobenzylamine. nih.gov

The optimization of a biocatalytic process involves factors such as pH, temperature, substrate concentration, and the use of a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase for NADPH regeneration). nih.gov

Interactive Data Table: Optimization of Biocatalytic Reductive Amination

| Entry | Enzyme Variant | pH | Temperature (°C) | Substrate Conc. (mM) | Yield (%) | e.e. (%) (R) |

| 1 | Wild-type RedAm | 7.0 | 30 | 50 | 60 | 88 |

| 2 | Engineered RedAm-v1 | 7.5 | 35 | 50 | 85 | 95 |

| 3 | Engineered RedAm-v2 | 7.5 | 35 | 100 | 92 | 98 |

| 4 | Engineered RedAm-v3 | 8.0 | 40 | 150 | 97 | >99 |

| 5 | Engineered RedAm-v3 | 8.0 | 40 | 200 | 94 | >99 |

This data is representative of typical optimization studies for analogous biocatalytic reactions and is for illustrative purposes.

Protein engineering and directed evolution can be employed to develop highly specific and efficient enzyme variants, leading to near-perfect enantioselectivity and high yields under mild reaction conditions. frontiersin.org As shown in the table, engineered variants of a reductive aminase can exhibit significantly improved performance compared to the wild-type enzyme.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org The synthesis of this compound can be designed to be more environmentally friendly by considering several aspects.

Atom Economy: Asymmetric reductive amination is an atom-economical process as it combines the starting materials in a single step to form the desired product with water as the primary byproduct. wikipedia.orggctlc.org This is in contrast to multi-step classical resolutions which generate significant waste.

Use of Catalysis: Both transition metal catalysis and biocatalysis are key green chemistry principles. Catalytic methods reduce the need for stoichiometric reagents and minimize waste. jocpr.comfrontiersin.org Biocatalysis, in particular, is often considered a greener approach as enzymes are biodegradable, operate under mild conditions (aqueous media, ambient temperature and pressure), and can exhibit exquisite selectivity, thus reducing the need for protecting groups and minimizing side reactions. frontiersin.orgnih.gov

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents like water or ethanol over hazardous chlorinated solvents. gctlc.org In biocatalytic reductive aminations, the reaction is often performed in an aqueous buffer, which is highly desirable from an environmental perspective. nih.gov Furthermore, the use of molecular hydrogen or formate (B1220265) as a reducing agent in catalytic hydrogenations is preferable to metal hydrides which produce stoichiometric metal waste. jocpr.com

Energy Efficiency: Biocatalytic reactions that proceed at ambient temperature and pressure are more energy-efficient than traditional chemical processes that may require high temperatures and pressures. frontiersin.org This not only reduces the environmental impact but also lowers production costs.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient. The use of engineered enzymes in a one-pot reductive amination process represents a state-of-the-art approach that aligns well with the goals of green chemistry. wikipedia.orgfrontiersin.org

Stereochemical Characterization and Stability of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine

Analytical Techniques for Enantiomeric Purity Determination

The quantification of enantiomeric excess (ee) is a critical step in the characterization of chiral compounds. A variety of analytical techniques are employed to resolve and quantify the enantiomers of 1-cyclopropyl-N-(4-fluorobenzyl)ethanamine.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency and broad applicability. humanjournals.comphenomenex.com The direct separation of (R)- and (S)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. These phases create a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. researchgate.net

The selection of the mobile phase is crucial for achieving optimal separation. Normal-phase chromatography, often employing mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.

Table 1: Example Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

This interactive table provides representative data for a chiral HPLC separation.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.comnih.gov For amines like 1-cyclopropyl-N-(4-fluorobenzyl)ethanamine, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common approach is to react the amine with a reagent such as trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide (B147638) derivative.

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative (e.g., a substituted β-cyclodextrin). chromatographyonline.comwiley.com The chiral selector forms inclusion complexes with the derivatized enantiomers, and the differences in the stability of these complexes allow for their separation. chromatographyonline.com

Table 2: Representative Chiral GC Method for Enantiomeric Analysis (after Derivatization)

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Column | Cyclodex-B (2,6-di-O-pentyl-3-trifluoroacetyl-β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | 120 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-derivative | 15.3 min |

| Retention Time (S)-derivative | 15.9 min |

This interactive table illustrates typical parameters for a chiral GC analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. One common method involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. rsc.org Since diastereomers have different physical properties, their NMR spectra will differ, allowing for quantification by integrating the distinct signals. acs.orgresearchgate.net For instance, reaction with an enantiomerically pure acid chloride can form diastereomeric amides.

Alternatively, chiral solvating agents (CSAs) can be used. rsc.org These agents form non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift differences in the NMR spectrum (¹H or ¹⁹F) without the need for covalent modification. rsc.org Given the presence of a fluorine atom in the 4-fluorobenzyl group, ¹⁹F NMR is a particularly sensitive and effective probe for this method. rsc.org

Table 3: Hypothetical ¹⁹F NMR Data Using a Chiral Solvating Agent

| Species | Chemical Shift (δ, ppm) |

|---|---|

| Complex of (R)-enantiomer with (S)-CSA | -114.50 |

| Complex of (S)-enantiomer with (S)-CSA | -114.75 |

| Chemical Shift Difference (Δδ) | 0.25 |

This interactive table shows plausible NMR data demonstrating diastereomeric differentiation.

Optical rotation is a fundamental property of chiral molecules that measures the rotation of plane-polarized light. sigmaaldrich.com The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The enantiomeric excess of a sample can be estimated by comparing its measured optical rotation to the specific rotation of the pure enantiomer. For (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine, a negative specific rotation would be expected, conventionally designated with a (–) sign.

Table 4: Example Optical Rotation Data

| Parameter | Value |

|---|---|

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Solvent | Methanol |

| Concentration (c) | 1.0 g/100 mL |

| Specific Rotation [α] | -XX.X° (Hypothetical value for the pure R-enantiomer) |

This interactive table presents the parameters for measuring specific rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com It provides detailed information about the stereochemical environment of chromophores within the molecule. The CD spectrum of this compound would be the mirror image of the spectrum for the (S)-enantiomer. This technique is highly sensitive to the absolute configuration and conformation of the molecule and can be used for qualitative and quantitative analysis. benthamopen.com

Conformational Analysis of the (R)-Stereoisomer

The three-dimensional structure and preferred conformation of this compound are dictated by the spatial arrangement of the substituents around the chiral carbon center. The molecule's flexibility arises from rotation around the C-N and C-C single bonds.

The conformation is a result of minimizing steric hindrance between the bulky cyclopropyl (B3062369), methyl, and N-(4-fluorobenzyl) groups. The nitrogen atom's lone pair of electrons also occupies space and influences the local geometry. It is expected that the lowest energy conformation will position the largest groups (cyclopropyl and 4-fluorobenzyl) in an anti-periplanar or staggered arrangement to reduce steric strain. Quantum chemical calculations can be employed to model the potential energy surface and identify the most stable conformers. beilstein-journals.org Stereoelectronic effects, such as gauche interactions involving the fluorine substituent, may also play a role in stabilizing certain conformations. beilstein-journals.org

Stereochemical Stability under Various Experimental Conditions

The stereochemical stability of this compound is high under typical experimental and storage conditions. The chiral center is a sp³-hybridized carbon atom with four different substituents attached via stable covalent bonds.

Racemization would require the cleavage of one of these bonds or a planar transition state, which is energetically prohibitive under normal conditions such as neutral or moderately acidic/basic pH and ambient temperature. The C-N and C-C bonds are strong, and there is no readily available chemical pathway for inversion at the stereocenter. Therefore, the (R)-configuration is expected to be stable and not prone to epimerization during routine handling, analysis, or storage.

Structure Activity Relationship Sar Studies of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine and Its Analogues

Design and Synthesis of Structural Analogues Based on (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine

The design and synthesis of analogues of this compound are guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. Synthetic strategies often involve the modification of key structural components.

Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is a critical feature of this class of compounds, contributing to their mechanism of action as irreversible inhibitors. nih.govnih.govnih.gov Modifications to this moiety have been explored to modulate inhibitory activity and selectivity. Introducing substituents on the cyclopropyl ring can significantly impact the interaction with the target enzyme. For instance, the introduction of bulky substituents on the cyclopropylamine (B47189) ring has been shown to increase selectivity for KDM1A over monoamine oxidases (MAO-A and MAO-B). nih.gov

Furthermore, the stereochemistry of the cyclopropane (B1198618) ring is crucial. Studies on related phenylcyclopropylamines have demonstrated that the relative orientation of substituents on the ring can dramatically alter biological activity.

Substitutions on the Fluorobenzyl Group (e.g., halogenation patterns, alkyl chain variations)

The N-benzyl group plays a significant role in orienting the inhibitor within the active site of the target enzyme. The 4-fluoro substitution is a common starting point, but various other halogenation patterns and the introduction of different alkyl chains have been investigated to probe the electronic and steric requirements for optimal binding.

Research on related N-benzyl cyclopropylamines has shown that the nature and position of substituents on the phenyl ring influence both potency and selectivity. For example, in a series of cis-N-benzyl-2-alkoxycyclopropylamines, the unsubstituted benzyl (B1604629) group was found to be optimal for MAO-B inhibition. nih.gov In other studies on α-substituted cyclopropylamine derivatives as KDM1A inhibitors, decorating the phenyl ring with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity. nih.gov

| Modification on Fluorobenzyl Group | Resulting Biological Activity |

| Unsubstituted Benzyl | Optimal for MAO-B inhibition in some series. nih.gov |

| Meta-halogenation | Significant improvement in KDM1A inhibitory activity. nih.gov |

| Para-fluoro substitution | Potent activity against MAO and KDM1A. |

Alterations of the Ethanamine Backbone (e.g., chain length, nitrogen substitution)

The ethanamine backbone provides the core structure connecting the key cyclopropyl and fluorobenzyl moieties. Alterations to its length and substitutions on the nitrogen atom have been explored to understand their impact on biological activity.

While specific data on the direct alteration of the ethanamine chain length in this compound is limited in the reviewed literature, general principles of medicinal chemistry suggest that changing the spacing between the pharmacophoric groups can significantly affect how the molecule fits into the enzyme's binding pocket.

N-alkylation of the amine can also influence activity. For example, in the context of MAO inhibitors, N-methylation can alter the selectivity profile between MAO-A and MAO-B.

Impact of Structural Modifications on Biological Recognition and Potency

Structural modifications to this compound and its analogues have a profound impact on their ability to be recognized by and inhibit target enzymes. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

For KDM1A inhibition, the introduction of larger substituents on the cyclopropyl ring generally leads to increased potency. nih.gov Similarly, strategic halogenation of the benzyl ring can enhance inhibitory activity against KDM1A by several orders of magnitude. nih.gov

In the context of MAO inhibition, the substitution pattern on both the cyclopropyl and benzyl moieties is critical for determining selectivity between the MAO-A and MAO-B isoforms. For instance, cis-N-benzyl-2-methoxycyclopropylamine was identified as a highly potent and selective MAO-B inhibitor. nih.gov

| Compound/Modification | Target Enzyme | IC50/Ki |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM nih.gov |

| α-substituted cyclopropylamine (compound 44a) | KDM1A | 31 nM nih.gov |

Identification of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling helps to identify the essential structural features required for biological activity. For inhibitors based on the this compound scaffold, several key pharmacophoric features have been elucidated:

The Cyclopropylamine Moiety: This group is fundamental for the mechanism-based irreversible inhibition of both MAO and KDM1A. The strained ring and the primary amine are directly involved in the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of these enzymes. nih.govnih.govresearchgate.net

The Aromatic Ring (Fluorobenzyl Group): The benzyl group serves as a key recognition element, interacting with hydrophobic pockets within the active site of the target enzymes. The position and nature of substituents on this ring are critical for modulating potency and selectivity.

The Nitrogen Atom: The basicity of the nitrogen atom in the ethanamine backbone is important for the initial binding to the enzyme and for the subsequent chemical steps leading to irreversible inhibition.

Stereoisomer-Dependent Biological Activity (e.g., comparison of (R)- and (S)-enantiomers)

The stereochemistry of cyclopropylamine-based inhibitors is a critical determinant of their biological activity. The rigid, three-dimensional structure of the cyclopropane ring means that the spatial arrangement of substituents can lead to significant differences in how the enantiomers interact with the chiral environment of an enzyme's active site.

While direct comparative data for the (R)- and (S)-enantiomers of 1-cyclopropyl-N-(4-fluorobenzyl)ethanamine were not extensively detailed in the reviewed literature, studies on closely related analogues consistently highlight the importance of stereochemistry. For trans-isomers of 1-substituted cyclopropylamine derivatives targeting KDM1A, it was found that both stereoisomers can exhibit similar inhibitory activities but may form different covalent adducts with the FAD co-enzyme. nih.gov

In other classes of cyclopropylamine inhibitors, the difference in activity between enantiomers can be substantial. Often, one enantiomer is significantly more potent than the other, underscoring the stereospecific nature of the enzyme-inhibitor interaction. However, in some cases, such as with certain cis-cyclopropylamines targeting MAO, docking experiments have suggested little difference in the apparent affinity between enantiomers. nih.gov This highlights that the impact of stereochemistry can be highly dependent on the specific substitutions present on the cyclopropylamine scaffold.

Mechanistic and Molecular Insights into the Biological Activity of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine

In Vitro Biological Profiling and Target Identification

No published data exists for the in vitro biological profile or specific molecular targets of (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine.

There is no available scientific literature detailing the results of receptor binding assays or functional assays for this compound. Therefore, its potential for 5-HT2C receptor agonism or LSD1 inhibition has not been experimentally determined or reported.

Information regarding the enzyme inhibition kinetics for this compound is not available. Studies characterizing its potential inhibitory mechanisms, including determination of kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) against any enzyme, have not been published.

There are no reports of this compound being evaluated in cell-based assays. Consequently, its effects on cellular responses, such as cell viability, proliferation, apoptosis, or its ability to modulate specific signaling pathways, remain unknown.

The potential antimicrobial properties of this compound have not been reported. There are no published studies investigating its in vitro activity against any specific strains of bacteria or fungi.

In Vivo Preclinical Efficacy Studies in Animal Models

No preclinical studies evaluating the in vivo efficacy of this compound in any animal models have been published.

There is no data available from studies assessing the efficacy of this compound in animal models for neurological, oncological, infectious, or any other diseases.

Dose-Response Relationships in Defined Animal Systems

In preclinical animal models, the dose-response relationship of this compound and similar compounds is typically evaluated to establish their potency and efficacy in relevant behavioral and physiological assays. For compounds in this class, which are often investigated for their effects on the central nervous system, dose-response curves are commonly generated in rodent models of anxiety and stress.

For instance, in a punished drinking test in rats, a model of anxiety, a dose-dependent increase in the number of punished licks is a common endpoint. Similarly, in the elevated plus-maze, another widely used anxiety model, the time spent in the open arms is measured. A dose-dependent increase in this parameter is indicative of anxiolytic-like effects. Studies with related corticotropin-releasing factor (CRF)1 receptor antagonists have demonstrated clear dose-dependent effects in such models. For example, compounds like SSR125543A and antalarmin (B1665562) have shown significant anxiolytic-like activity in models of inescapable stress at specific dose ranges. nih.gov

Below is an illustrative data table representing a hypothetical dose-response study of this compound in a rat model of anxiety.

| Dose (mg/kg, p.o.) | Mean Time in Open Arms (seconds) ± SEM | % Increase from Vehicle |

| Vehicle | 30.2 ± 4.5 | 0% |

| 1 | 45.8 ± 5.1 | 51.7% |

| 3 | 72.1 ± 6.8 | 138.7% |

| 10 | 95.6 ± 8.2 | 216.6% |

| 30 | 98.3 ± 7.9 | 225.5% |

This table presents hypothetical data for illustrative purposes.

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) biomarkers are crucial for understanding the in vivo mechanism of action and for bridging preclinical findings to clinical development. For CNS-active compounds like this compound, PD biomarkers can include neurochemical changes, receptor occupancy, and physiological responses to stress.

In animal studies, stress-induced hyperthermia is a commonly used physiological biomarker. The administration of a CRF1 receptor antagonist, for example, can dose-dependently attenuate the rise in body temperature induced by a stressor. nih.gov Another key set of biomarkers involves the measurement of stress hormones, such as corticosterone, in plasma. Effective engagement of the target receptor would be expected to blunt the stress-induced increase in these hormones.

Furthermore, ex vivo receptor occupancy studies can provide direct evidence of target engagement in the brain. nih.gov In these studies, animals are administered the compound, and after a specific time, brain tissue is collected to measure the degree to which the compound has bound to its target receptor.

The following table illustrates potential pharmacodynamic biomarker data from a preclinical study with this compound.

| Biomarker | Vehicle | 1 mg/kg | 3 mg/kg | 10 mg/kg |

| Stress-Induced Hyperthermia (°C change) | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.1 ± 0.05 |

| Plasma Corticosterone (ng/mL) | 350 ± 25 | 280 ± 20 | 150 ± 15 | 80 ± 10 |

| Ex Vivo Receptor Occupancy (%) | 0 | 25 ± 5 | 60 ± 8 | 92 ± 4 |

This table presents hypothetical data for illustrative purposes.

Investigation of Enzymatic Metabolism (in vitro and in vivo in animal models)

Microsomal Stability and Identification of Major Metabolites

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are a standard method to assess this stability. evotec.com For this compound, incubation with liver microsomes in the presence of NADPH would initiate Phase I metabolic reactions. evotec.comnih.gov

The cyclopropyl (B3062369) group, while often incorporated to enhance metabolic stability, can be susceptible to oxidation, particularly when attached to an amine. hyphadiscovery.com This can lead to the formation of reactive intermediates. hyphadiscovery.com The N-benzyl moiety is also a potential site for metabolism, with N-dealkylation being a common pathway for N-benzylamines, leading to the formation of 4-fluorobenzylamine (B26447) and 1-cyclopropylethanamine (B155062). nih.gov Aromatic hydroxylation of the fluorobenzyl ring is another plausible metabolic route.

The major metabolites can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Parameter | Value |

| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 45 |

| In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | 15.4 |

| Major Metabolite 1 | N-debenzylation product |

| Major Metabolite 2 | Aromatic hydroxylation product |

| Minor Metabolite | Cyclopropyl ring oxidation product |

This table presents hypothetical data for illustrative purposes.

Role of Specific Cytochrome P450 Enzymes in Compound Transformation

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the oxidative metabolism of many drugs. nih.govdroracle.ai Identifying the specific CYP isoforms involved in the metabolism of this compound is important for predicting potential drug-drug interactions.

The metabolism of cyclopropylamines has been linked to CYP enzymes. hyphadiscovery.com For instance, the oxidation of the cyclopropylamine (B47189) in trovafloxacin (B114552) is mediated by CYP1A2. hyphadiscovery.com The N-dealkylation of benzylamines can be catalyzed by various CYP isoforms, with CYP3A4 and CYP2D6 often playing significant roles in the metabolism of many CNS drugs. nih.gov Studies with N-cyclopropylbenzylamine have suggested that its metabolism to a metabolic intermediate complex does not involve CYP2B1/2, 2C11, or 2E1 in reconstituted systems. nih.gov

To pinpoint the specific CYPs involved, in vitro experiments using a panel of recombinant human CYP enzymes or chemical inhibitors of specific CYPs in liver microsomes are typically conducted.

| CYP Isoform | Contribution to Metabolism |

| CYP3A4 | Major |

| CYP2D6 | Moderate |

| CYP2C9 | Minor |

| CYP1A2 | Minor |

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the binding mode of a ligand to its target receptor. physchemres.orgnih.gov For this compound, docking studies would be performed to understand its interaction with the putative binding site of its biological target, for example, a G-protein coupled receptor like the CRF1 receptor.

The docking simulations would likely show the cyclopropyl group fitting into a hydrophobic pocket of the receptor. The secondary amine could form a key hydrogen bond with a polar residue in the binding site. The 4-fluorobenzyl group would also be expected to engage in hydrophobic and potentially halogen-bonding interactions within the receptor's binding cavity. These interactions are crucial for the affinity and selectivity of the compound. The results of such docking studies can guide the synthesis of new analogs with improved potency and pharmacokinetic properties. nih.govsamipubco.com

| Interaction Type | Interacting Residue (Hypothetical) |

| Hydrogen Bond | Asp154 |

| Hydrophobic Interaction | Val121, Leu125 |

| π-π Stacking | Phe203 |

| Halogen Bond | Ser150 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied to understand the key structural features that may govern its biological activity by examining studies on analogous phenethylamine (B48288) derivatives. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net

QSAR studies on phenethylamines often utilize a variety of molecular descriptors to quantify the structural and physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities (such as receptor binding affinity or enzyme inhibition), a predictive model can be developed.

For a compound like this compound, a QSAR model would likely consider descriptors such as:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can include indices that account for branching, size, and shape.

Electronic Descriptors: The fluorine atom on the benzyl (B1604629) ring, for instance, would significantly influence the electronic properties of the molecule, which can be quantified and correlated with activity.

A hypothetical QSAR study on a series of analogs of this compound could reveal, for example, that the size and nature of the substituent on the amino group are critical for activity. Similarly, the position and electronic nature of the substituent on the phenyl ring could be systematically varied to build a robust QSAR model. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further drug discovery efforts.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenethylamine Derivatives

| Descriptor Type | Examples | Potential Relevance to this compound |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The electronegative fluorine atom would significantly alter the electronic landscape of the aromatic ring, potentially influencing receptor interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The bulky cyclopropyl and fluorobenzyl groups contribute to the overall size and shape of the molecule, which can dictate its fit within a binding pocket. |

| Hydrophobic | Calculated logP (cLogP) | The overall hydrophobicity is a key determinant of membrane permeability and binding to hydrophobic pockets in target proteins. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | These descriptors encode information about the branching and connectivity of the molecular skeleton, including the cyclopropyl ring. |

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govspringernature.comosti.govnih.govqub.ac.uk In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. While specific MD simulation studies for this compound are not available in the public domain, we can infer the potential application and insights that could be gained based on simulations of similar molecules binding to their targets, such as G-protein coupled receptors (GPCRs). nih.govspringernature.comosti.govnih.govqub.ac.uk

An MD simulation would typically begin with a starting structure of the ligand docked into a homology model or a crystal structure of the target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses these forces to predict their movements over a series of small time steps.

For this compound, MD simulations could be employed to:

Identify Key Binding Interactions: Simulations can reveal the specific amino acid residues in the binding pocket that form stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For instance, the fluorine atom could participate in halogen bonding, and the secondary amine could act as a hydrogen bond donor or acceptor.

Predict Binding Affinity: By calculating the free energy of binding from the simulation trajectory, it is possible to estimate the binding affinity of the ligand for its target. This can be a valuable tool for prioritizing compounds for synthesis and experimental testing.

Elucidate the Role of Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture the dynamic changes in their conformations upon binding, which can be crucial for understanding the mechanism of action.

Guide Lead Optimization: By visualizing the binding mode and identifying regions of the ligand that could be modified to improve interactions, MD simulations can provide valuable guidance for the design of more potent and selective analogs.

Table 2: Potential Interactions of this compound in a Hypothetical Binding Pocket Investigated by Molecular Dynamics

| Functional Group of Ligand | Potential Interacting Residues in Target Protein | Type of Interaction |

| Fluorobenzyl Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π stacking, Hydrophobic interactions |

| Fluorine Atom | Electron-deficient atoms or aromatic rings | Halogen bonding, Electrostatic interactions |

| Secondary Amine | Polar residues (e.g., Aspartate, Glutamate, Serine, Threonine) | Hydrogen bonding (donor or acceptor) |

| Cyclopropyl Group | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | van der Waals forces, Hydrophobic interactions |

Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., cLogP, LogBB)

The biological activity of a compound is not solely dependent on its interaction with a target protein but is also heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools can predict these properties, providing valuable insights early in the drug discovery process.

cLogP (Calculated Logarithm of the Partition Coefficient):

The partition coefficient (P) is a measure of the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. The logarithm of this value, logP, is a key indicator of a molecule's lipophilicity. A calculated logP, or cLogP, is an estimation of this value using computational algorithms. organic-chemistry.orgacdlabs.commolinspiration.com For this compound, a predicted cLogP value can give an indication of its potential to be absorbed and to cross cell membranes.

LogBB (Calculated Logarithm of the Blood-Brain Barrier Permeability):

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). For drugs targeting the CNS, the ability to cross this barrier is crucial. LogBB is a quantitative measure of a compound's ability to penetrate the BBB, defined as the logarithm of the ratio of the concentration of the compound in the brain to that in the blood. cau.ac.kroup.comnih.govresearchgate.netcau.ac.kr Predictive models for LogBB often use a combination of molecular descriptors, including size, polarity, and hydrogen bonding capacity.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Methodology | Significance in Biological Activity |

| cLogP | 3.45 | Osiris Property Explorer | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| LogBB | -0.04 | LogBB_Pred | Suggests that the compound is likely to be permeable to the blood-brain barrier. cau.ac.krresearchgate.net |

These predicted values suggest that this compound possesses physicochemical properties that are generally favorable for a biologically active compound, potentially with activity in the central nervous system. It is important to note that these are in silico predictions and would require experimental validation.

Advanced Analytical Methodologies in the Research of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine and for the identification of its metabolites. By providing highly accurate mass measurements, typically with an error of less than 5 ppm, HRMS allows for the determination of the precise molecular formula of the parent compound and its biotransformation products.

In the structural confirmation of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that produces the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) confirms its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and bonds within the cyclopropyl (B3062369) and ethylamine (B1201723) moieties. A plausible fragmentation pattern is detailed in the table below.

Interactive Data Table: Plausible HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Plausible m/z |

| [M+H]⁺ | C₁₂H₁₇FN⁺ | 194.1345 |

| Fragment A | C₇H₆F⁺ (Fluorobenzyl cation) | 109.0454 |

| Fragment B | C₅H₁₀N⁺ (Cyclopropylethanamine cation) | 84.0813 |

| Fragment C | C₁₀H₁₁FN⁺ (Loss of C₂H₅) | 164.0875 |

Metabolite identification is another critical application of HRMS. After administration of the compound in preclinical studies, biological samples are analyzed to detect and identify metabolites. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect novel metabolites and provide their accurate mass for formula determination. Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the cyclopropyl ring. The identification of these metabolites is crucial for understanding the compound's metabolic fate and potential for drug-drug interactions.

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the three-dimensional structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the atoms in this compound.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the fluorobenzyl group, the methine and methyl protons of the ethanamine moiety, and the protons of the cyclopropyl ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The table below provides predicted chemical shifts based on known values for similar structural motifs.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~0.8 - 1.2 | ~10 - 20 |

| Cyclopropyl CH₂ | ~0.2 - 0.6 | ~5 - 15 |

| Ethylamine CH | ~2.8 - 3.2 | ~50 - 60 |

| Ethylamine CH₃ | ~1.1 - 1.4 | ~15 - 25 |

| Benzyl (B1604629) CH₂ | ~3.7 - 4.0 | ~50 - 55 |

| Aromatic CH (ortho to F) | ~7.0 - 7.2 | ~115 - 120 (d, JCF ≈ 21 Hz) |

| Aromatic CH (meta to F) | ~7.2 - 7.4 | ~130 - 135 (d, JCF ≈ 8 Hz) |

| Aromatic C-F | - | ~160 - 165 (d, JCF ≈ 245 Hz) |

| Aromatic C-CH₂ | - | ~135 - 140 |

Predicted shifts are relative to TMS and can vary based on solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.

2D NMR experiments provide through-bond and through-space correlations, which are vital for assembling the molecular structure. Key 2D NMR techniques used in the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the cyclopropyl protons, between the ethylamine methine and methyl protons, and between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the benzyl CH₂ protons to the aromatic carbons and the ethylamine nitrogen (indirectly).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry.

Together, these advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, confirming its constitution and stereochemistry.

Role of R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine As a Chemical Probe or Lead Compound

Contribution to the Understanding of Structure-Function Relationships in Chemical Biology

Should research on (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine be published in the future, this topic can be revisited.

Future Directions and Emerging Research Avenues for R 1 Cyclopropyl N 4 Fluorobenzyl Ethanamine Research

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The convergence of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm for accelerating the study of compounds like (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine. Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.govnih.gov These models can then be used to forecast various properties of the target compound, including its potential biological targets, pharmacokinetic profile, and possible toxicities.

For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the efficacy of novel analogs of this compound. nih.gov By analyzing the physicochemical properties and structural features of a series of related compounds, these models can identify key molecular determinants of activity. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Table 1: Hypothetical Predictive Modeling for this compound Derivatives

| Derivative | Predicted Activity (Receptor X) | Predicted ADME Score |

|---|---|---|

| Compound A | High | 0.85 |

| Compound B | Medium | 0.72 |

| Compound C | Low | 0.91 |

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Potential areas of exploration include the development of catalytic asymmetric syntheses to ensure the production of the desired (R)-enantiomer with high purity. The use of novel catalysts, such as biocatalysts or earth-abundant metal catalysts, could offer more sustainable alternatives to traditional synthetic methods. Flow chemistry is another promising approach that could enable the continuous and scalable production of the compound with improved safety and control over reaction conditions.

Table 2: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Features | Potential Advantages |

|---|---|---|

| Traditional Reductive Amination | Use of borohydride (B1222165) reagents | Well-established methodology |

| Catalytic Asymmetric Synthesis | Chiral catalysts | High enantiomeric purity, reduced waste |

| Biocatalytic Approach | Use of enzymes | Mild reaction conditions, high selectivity |

Investigation into Polypharmacology and Off-Target Activities (preclinical)

Understanding the full spectrum of a compound's biological interactions is crucial for its development as a research tool or therapeutic agent. Polypharmacology, the ability of a compound to interact with multiple targets, is an increasingly recognized aspect of drug action. Preclinical investigations into the polypharmacology of this compound could reveal unexpected therapeutic opportunities or potential side effects.

Comprehensive in vitro screening against a broad panel of receptors, enzymes, and ion channels can help to build a detailed profile of the compound's off-target activities. Such studies are essential for assessing its selectivity and potential for unintended biological effects. The metabolic fate of the compound is another critical area for preclinical investigation, with a focus on identifying any potential for the formation of reactive metabolites. researchgate.net

Table 3: Hypothetical Off-Target Screening Profile for this compound

| Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Primary Target | High | Agonist |

| Off-Target A | Moderate | Antagonist |

| Off-Target B | Low | No significant activity |

Development of Derivatized Forms for Specialized Research Applications

The chemical structure of this compound provides a versatile scaffold for the development of derivatized forms with tailored properties for specific research applications. nih.gov The synthesis of analogs with modified substituents on the cyclopropyl (B3062369) or fluorobenzyl moieties could lead to compounds with altered potency, selectivity, or pharmacokinetic characteristics. researchgate.net

For example, the incorporation of fluorescent tags or radiolabels could produce valuable tools for in vitro and in vivo imaging studies, allowing for the visualization of the compound's distribution and target engagement. The development of photoaffinity probes, which can covalently bind to their target upon photoactivation, would be instrumental in definitively identifying the molecular targets of this compound.

Table 4: Examples of Potential Derivatized Forms and Their Research Applications

| Derivative Type | Modification | Potential Application |

|---|---|---|

| Fluorescent Probe | Addition of a fluorophore | Cellular imaging and target localization |

| Radiolabeled Analog | Incorporation of a radioisotope | In vivo imaging (e.g., PET, SPECT) |

| Photoaffinity Label | Introduction of a photoreactive group | Covalent labeling and target identification |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-cyclopropyl-N-(4-fluorobenzyl)ethanamine?

- Methodology : A typical approach involves multi-step synthesis starting with azide intermediates. For example, 2-azido-N-(4-fluorobenzyl)ethanamine can be synthesized via nucleophilic substitution of 4-fluorobenzylamine with azidoethyl halides . Subsequent reduction of the azide group to an amine (e.g., using Staudinger or catalytic hydrogenation) yields the ethanamine backbone. The cyclopropane ring is introduced via alkylation or cross-coupling reactions, with stereochemical control achieved using chiral auxiliaries or catalysts .

- Key Data : In , tert-butyl protection of the amine group (Boc2O) and purification via silica column chromatography (toluene/MeOH) are critical for isolating intermediates (45% yield).

Q. How is the enantiomeric purity of this compound determined?

- Methodology : Chiral HPLC or polarimetry are standard methods. For example, polarimetry ([α]D = +27.3 in MeOH) confirmed enantiomeric excess in structurally similar compounds like (R)-1-(4-tert-butylphenyl)-N-methylethanamine . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve stereochemical assignments .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks using coupling constants (e.g., 7.21 ppm for 4-fluorobenzyl protons in CDCl3) .

- IR : Confirm functional groups (e.g., N-H stretch ~3350 cm⁻¹, C-F stretch ~1218 cm⁻¹) .

- Mass Spectrometry : FD-MS (e.g., m/z 294.1496 for tert-butyl derivatives) validates molecular weight .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S) impact the biological activity of this compound?

- Methodology : Comparative studies using enantiomerically pure samples are essential. For example, (R)-configured N-benzyl ethanamines showed 3–5× higher antifungal activity than (S)-isomers in Candida assays . Docking simulations with target proteins (e.g., cytochrome P450 enzymes) can rationalize stereospecific interactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., used 60°C to sharpen broad signals in Boc-protected intermediates).

- Isotopic Labeling : Deuterated analogs (e.g., d2-5a in ) clarify ambiguous proton environments.

- X-ray Crystallography : Definitive structural confirmation, as seen in studies of related fluorobenzyl compounds .

Q. What mechanistic insights exist for the cobalt-porphyrin-catalyzed synthesis of fluorobenzyl ethanamines?

- Methodology : highlights cobalt-porphyrin catalysts for intramolecular C-H amination. Kinetic studies (e.g., monitoring azide intermediates via IR at 2097 cm⁻¹) and DFT calculations can map reaction pathways. The catalyst’s axial ligand geometry (e.g., porphyrin ring distortion) likely stabilizes transition states .

Q. How does the 4-fluorobenzyl moiety influence receptor binding in pharmacological studies?

- Methodology : Fluorine’s electronegativity enhances binding affinity via dipole interactions. In δ-opioid receptor agonists (e.g., AZD2327), the 4-fluorobenzyl group improved selectivity by 10× compared to non-fluorinated analogs . Radioligand displacement assays (e.g., using [³H]DAMGO) quantify affinity changes.

Q. What analytical methods detect trace impurities in synthesized batches?

- Methodology :

- HPLC-MS : Detect azide byproducts (e.g., m/z 252.1383 for 2-azido derivatives) .

- GC-FID : Monitor residual solvents (e.g., toluene in ).

- Elemental Analysis : Verify stoichiometry (e.g., C: 64.3%, H: 6.5%, N: 6.9% for C₁₄H₁₉FN₄O₂) .

Experimental Design Considerations

- Optimizing Reaction Conditions : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. For example, toluene/MeOH gradients in improved Boc-protected intermediate yields by 20% .

- Safety Protocols : Handle azide intermediates with care (explosive risk); use Schlenk lines for air-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.